molecular formula C12H10O3 B13025867 2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde

2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde

Cat. No.: B13025867
M. Wt: 202.21 g/mol
InChI Key: OTNKCGQLSHSABI-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for QMA are not widely documented, it can be prepared through various methods, including oxidation of suitable precursors or aldehyde condensation reactions.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for QMA remains scarce.

  • Chemical Reactions Analysis

      Reactivity: QMA can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: QMA serves as a valuable building block in organic synthesis due to its functional groups.

      Biology and Medicine: Although limited studies exist, QMA’s potential biological activities warrant further investigation.

      Industry: Its applications in industry remain underexplored.

  • Mechanism of Action

    • The exact mechanism by which QMA exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    2-hydroxy-6-methoxynaphthalene-1-carbaldehyde
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H10O3/c1-15-9-3-4-10-8(6-9)2-5-12(14)11(10)7-13/h2-7,14H,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OTNKCGQLSHSABI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC2=C(C=C1)C(=C(C=C2)O)C=O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H10O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    202.21 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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